5-Bromo-6-isopropyl-benzo[1,3]dioxole
Description
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
5-bromo-6-propan-2-yl-1,3-benzodioxole |
InChI |
InChI=1S/C10H11BrO2/c1-6(2)7-3-9-10(4-8(7)11)13-5-12-9/h3-4,6H,5H2,1-2H3 |
InChI Key |
VLFYGYDQXIJVIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1Br)OCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Bromo-6-isopropyl-benzo[1,3]dioxole with analogs sharing the benzo[1,3]dioxole core but differing in substituents. Key differences in molecular weight, substituent polarity, and synthetic methods are highlighted.
Structural and Physicochemical Comparisons
Table 1: Comparative Properties of Benzo[1,3]dioxole Derivatives
| Compound Name | Substituent (Position 5) | Substituent (Position 6) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | Bromo | Isopropyl | 242.9 | High lipophilicity; steric hindrance |
| 5-Bromo-6-(1,3-dioxolan-2-yl)benzo[1,3]dioxole | Bromo | 1,3-Dioxolan-2-yl | 259.9 | Polar; potential for hydrogen bonding |
Key Observations :
- Lipophilicity: The isopropyl group in the target compound enhances lipophilicity compared to the polar 1,3-dioxolan-2-yl group in the analog from . This difference may influence solubility in non-polar solvents and biological membrane permeability.
- Hydrogen Bonding : The dioxolane-substituted analog () may engage in hydrogen bonding due to its ether oxygen atoms, whereas the isopropyl group lacks such capability .
Preparation Methods
Reaction Conditions and Mechanism
In a typical procedure, 6-isopropyl-benzo[1,dioxole is dissolved in carbon tetrachloride, followed by the slow addition of bromine (Br₂) at 0–5°C. Sodium hydrogen carbonate (NaHCO₃) neutralizes HBr byproducts, while sodium thiosulfate (Na₂S₂O₃) quenches excess bromine. The reaction proceeds via an electrophilic substitution mechanism, where Br⁺ attacks the aromatic ring activated by the electron-donating isopropyl group.
Key Data:
-
Purification: Column chromatography (hexane/ethyl acetate).
-
Safety Note: Bromine’s toxicity necessitates strict temperature control and inert gas shielding.
N-Bromosuccinimide (NBS)-Mediated Bromination
Adapted from the synthesis of 5-bromo-6-(chloromethyl)-1,3-benzodioxole, this method replaces Br₂ with NBS, enhancing selectivity and safety.
Procedure and Optimization
Under argon, 6-isopropyl-benzodioxole reacts with NBS in acetonitrile at 20°C for 13 hours. The reaction mixture is extracted with dichloromethane, washed with brine, and dried over MgSO₄. Purification via column chromatography (hexane/ethyl acetate = 5:1) yields the target compound.
Advantages:
-
Scalability: Suitable for gram-scale synthesis.
Limitations:
-
Requires anhydrous conditions and inert atmosphere.
Friedel-Crafts Alkylation Followed by Bromination
A two-step approach involves constructing the benzodioxole ring after introducing the isopropyl group.
Step 1: Synthesis of 6-Isopropyl-benzodioxole
Catechol derivatives are alkylated via Friedel-Crafts reaction using isopropyl chloride and a Lewis acid catalyst (e.g., AlCl₃). The dioxole ring is then formed by reacting the diol with dibromomethane in basic conditions.
Step 2: Bromination
The intermediate undergoes bromination using Br₂ or NBS, as described in Methods 1 or 2.
Key Insights from Patents:
Comparative Analysis of Methods
Mechanistic Considerations and Side Reactions
-
Ortho-Bromination Risk: The isopropyl group’s steric bulk reduces ortho-bromination, but trace amounts (<5%) may form.
-
Ring-Opening: Prolonged exposure to strong Lewis acids (e.g., TiCl₄) can cleave the dioxole ring.
Industrial Applications and Scalability
The NBS method is preferred for pilot-scale synthesis due to its safety profile and reproducibility. Recent advances in flow chemistry could further enhance throughput by minimizing exothermic risks associated with Br₂ .
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-6-isopropyl-benzo[1,3]dioxole, and how do reaction conditions influence yield?
The compound is typically synthesized via bromination of a pre-functionalized benzo[1,3]dioxole scaffold. A common approach involves electrophilic aromatic substitution using brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) in non-polar solvents like dichloromethane . For regioselective bromination at the 5-position, directing groups such as isopropyl moieties (at the 6-position) are critical. Yields can be optimized by adjusting stoichiometry (1.1–1.5 eq Br₂) and using Lewis acid catalysts (e.g., FeCl₃) to enhance reactivity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : ¹H NMR should show distinct aromatic proton signals (δ 6.8–7.2 ppm for benzo[1,3]dioxole protons) and isopropyl group splitting (δ 1.2–1.4 ppm for CH₃) .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 256–258 (M⁺, accounting for Br isotope patterns) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity >95% .
Q. What are the stability considerations for this compound under varying storage conditions?
- Light Sensitivity : Store in amber vials to prevent photodegradation of the bromo and dioxole groups.
- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles.
- Solubility : Soluble in DMSO, DCM, and THF; insoluble in water. Precipitation in aqueous buffers may indicate decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR)?
Discrepancies may arise from rotational isomerism or impurities. Strategies include:
Q. What methodologies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine atom at C5 makes it a candidate for palladium-catalyzed couplings. Key steps:
- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) in toluene/ethanol .
- Optimization : Screen bases (K₂CO₃, CsF) and temperatures (80–110°C) to improve aryl boronic acid coupling efficiency. Monitor by TLC (hexane:EtOAc = 4:1) .
- Side Reactions : Bromine displacement by isopropyl groups is unlikely due to steric hindrance, but track by GC-MS .
Q. How do substituents (e.g., nitro, fluoro) at adjacent positions alter the compound’s biological activity?
Structural analogs (e.g., 6-nitro or 2,2-difluoro derivatives) show enhanced bioactivity due to electronic effects:
Q. What strategies mitigate discrepancies in biological assay results (e.g., varying IC₅₀ values across studies)?
Contradictions may stem from assay conditions or impurity profiles. Recommendations:
- Standardize cell lines (e.g., ATCC-validated HepG2) and culture media .
- Validate purity via LC-MS before testing.
- Replicate dose-response curves (n ≥ 3) and apply statistical tools (e.g., ANOVA) to assess significance .
Methodological Insights from Key Studies
- Synthetic Challenges : Bromination at C5 competes with side reactions if the isopropyl group lacks steric bulk. Use bulky solvents (e.g., tert-butyl methyl ether) to favor regioselectivity .
- Catalytic Applications : The compound serves as a precursor for polyurea-encapsulated Pd catalysts in asymmetric synthesis .
- TDAE Methodology : For functionalization, generate nitrobenzyl anions in situ using tetrakis(dimethylamino)ethylene (TDAE), enabling mild C-C bond formation without harsh reductants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
